molecular formula C10H20O B189888 Dec-4-en-1-ol CAS No. 10339-62-5

Dec-4-en-1-ol

Cat. No. B189888
CAS RN: 10339-62-5
M. Wt: 156.26 g/mol
InChI Key: VUNFOJWKJSYIDH-VOTSOKGWSA-N
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Description

Dec-4-en-1-ol is a chemical compound with the molecular formula C10H20O . Its molecular weight is 156.2652 . It is also known by other names such as (Z)-4-Decen-1-ol and cis-4-Decen-1-ol .


Molecular Structure Analysis

The molecular structure of Dec-4-en-1-ol can be represented by the InChI string: InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ . This structure is available as a 2D Mol file .


Physical And Chemical Properties Analysis

Dec-4-en-1-ol has a density of 0.853g/mL at 25°C (lit.) . Its melting point is estimated to be -4.05°C , and it has a boiling point of 231-232°C (lit.) . It has a flash point of >230°F . It is miscible with ethanol, diethyl ether, propylene glycol, mineral oil, and most fixed oils .

Scientific Research Applications

  • Mismatch between the demands of risk assessment and practice of scientists : Alcock, Macgillivray, and Busby (2011) reviewed the challenges in aligning the knowledge produced by scientists with the evidence demanded by regulators, using the example of Deca-BDE, a flame retardant chemical. This highlights issues in standard methodologies and the quest for innovative research, which may be relevant to understanding the broader context of chemical safety and research practices related to compounds like Dec-4-en-1-ol (Alcock, Macgillivray, & Busby, 2011).

  • Safety practices in academic labs : Kemsley (2009) discussed the need for awareness of risks and regular hazard assessments in academic labs, specifically in the context of a chemical fire incident. This highlights the importance of safety and risk management in research involving chemicals, which could be relevant for handling Dec-4-en-1-ol (Kemsley, 2009).

  • Solvent-Free Aerobic Epoxidation of Dec-1-ene Using Gold/Graphite as a Catalyst : Gupta et al. (2015) explored the oxidation of dec-1-ene, a compound structurally similar to Dec-4-en-1-ol. Their research focused on the epoxide yield using gold nanoparticles, which could offer insights into potential catalytic processes involving Dec-4-en-1-ol (Gupta et al., 2015).

  • Ethenolysis of ricinoleic acid methyl ester : Behr, Krema, and Kämper (2012) investigated the ethenolysis of ricinoleic acid methyl ester to produce oleochemical key substances, including Dec-1-ene-4-ol. This research could be indirectly relevant to understanding reactions involving Dec-4-en-1-ol (Behr, Krema, & Kämper, 2012).

Safety And Hazards

Dec-4-en-1-ol is classified as an irritant . It may be fatal if swallowed and enters airways . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and taking measures against static discharges . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

(E)-dec-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNFOJWKJSYIDH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dec-4-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K Nakashima, N Kikuchi, T Takehara… - Natural Product …, 2013 - journals.sagepub.com
10-Acetyl-7-(t-butyldiphenylsilyloxymethyl)-4-methylbicyclo[5.3.0]dec-4-en-1-ol was synthesized by aldol cyclization to a five-membered ring, epoxidation, samarium diiodide-induced …
Number of citations: 1 journals.sagepub.com
F Huang, Y Zhang, Y Yao, W Yang, Y Tao - RSC advances, 2017 - pubs.rsc.org
A concise and efficient synthesis of the pheromone components of the cocoa pod borer moth, namely (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-…
Number of citations: 4 pubs.rsc.org
C Paolucci, P Righi - Tetrahedron, 2007 - Elsevier
The electrophilic iodocyclization reaction of (Z)- and (E)-5-n-alkylsubstituted 4-alken-1-ols followed by base-induced hydrodeiodination reaction stereoselectively gave, respectively, (Z)- …
Number of citations: 7 www.sciencedirect.com
S Radman, I Jerković - Molecules, 2022 - mdpi.com
The volatile organic compounds (VOCs) of fresh (FrCC) and air-dried (DrCC) Cystoseria corniculata and fresh (FrEA) and air-dried (DrEA) Ericaria amentacea from the Adriatic Sea …
Number of citations: 3 www.mdpi.com
J Ledauphin, JF Saint-Clair, O Lablanquie… - Journal of Agricultural …, 2004 - ACS Publications
Gas chromatography coupled with mass spectrometry (GC-MS) using both electron impact and chemical ionization detection modes led to the determination of the volatile composition …
Number of citations: 153 pubs.acs.org
U Hennecke, CH Müller… - European Journal of …, 2017 - Wiley Online Library
… (Z)-dec-4-en-1-ol (8) was chosen as the model substrate and submitted to the cyclization reaction according to the conditions developed by Shi18 using (R)-TRIP 11 and NBS to give …
RR Madrera, RP Bedriñana, BS Valles - LWT-Food Science and …, 2015 - Elsevier
… On the other hand, dec-4-en-1-ol was only detected in fermentations with Saccharomyces strains, while eugenol, phenylmethanol and amyl alcohols were absent in unfermented …
Number of citations: 83 www.sciencedirect.com
PM Kuś, I Jerković, Z Marijanović, M Kranjac… - Food research …, 2018 - Elsevier
Phacelia tanacetifolia Benth. honey (14 samples) collected in Poland was characterized by melissopalynological analysis, color determination (CIE L*a*b*C ab *h ab coordinates) and …
Number of citations: 25 www.sciencedirect.com
R Rahmani, D Carrasco, GP Svensson… - Journal of chemical …, 2020 - Springer
… (4E)-Dec-4-enoic acid was obtained from Penta International Corporation company, (4Z)-dec-4-en-1-ol and (5E)-dec-5-en-1-ol were purchased from TCI Europe, and (5Z)-dec-5-en-1-ol …
Number of citations: 1 link.springer.com
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment.(continued on next column)(continued) cis-4-Decenol was evaluated for genotoxicity, …

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